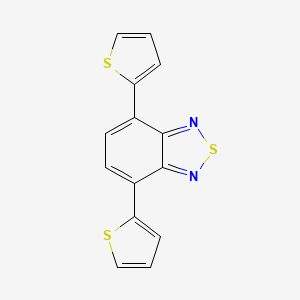

DTBT

Description

Properties

IUPAC Name |

4,7-dithiophen-2-yl-2,1,3-benzothiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2S3/c1-3-11(17-7-1)9-5-6-10(12-4-2-8-18-12)14-13(9)15-19-16-14/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGERJWSXTKVPSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C3=NSN=C23)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60327922 | |

| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165190-76-1 | |

| Record name | 4,7-Di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60327922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Core Properties of 2,4-Di-tert-butylphenol (DTBP)

Introduction

2,4-Di-tert-butylphenol (2,4-DTBP) is a phenolic compound of significant interest in the scientific and drug development communities. It is a lipophilic, substituted phenol that has been identified as a secondary metabolite in a wide array of organisms, including bacteria, fungi, and plants.[1][2][3] This guide provides a comprehensive overview of the fundamental properties of 2,4-DTBP, with a focus on its biological activities, underlying signaling pathways, and relevant experimental protocols.

Core Properties and Biological Activities

2,4-DTBP exhibits a range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[4][5][6] These properties make it a compelling molecule for investigation in various therapeutic areas.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of 2,4-DTBP.

| Activity | Assay | Cell Line/System | IC50 / Value | Reference |

| Cytotoxicity | MTT Assay | HeLa | 10 µg/mL | [6] |

| Antioxidant Activity | TBARS Assay (copper-mediated) | - | 8.20 mM | [5] |

| AAPH-mediated oxidation | - | 9.9 mM | [5] | |

| SIN-1-mediated oxidation | - | 29% inhibition at 5.0 mM | [5] | |

| Receptor Binding | Retinoic acid receptor gamma (RARγ) | Attagene | AC50: 2.79 uM |

| Property | Value | Units | Reference |

| Molecular Formula | C₁₄H₂₂O | - | - |

| Molar Mass | 206.33 | g/mol | - |

| Melting Point | 53-56 | °C | [7] |

| Boiling Point | 265 | °C | [7] |

Signaling Pathways Modulated by 2,4-DTBP

2,4-DTBP exerts its biological effects through the modulation of several key signaling pathways. Notably, it has been identified as an activator of Retinoid X Receptors (RXR), which play a crucial role in regulating gene expression related to development, metabolism, and cell differentiation.[8][9]

RXRα Activation and Downstream Effects

2,4-DTBP directly binds to and activates RXRα.[8] This activation can influence the activity of various heterodimeric partners of RXR, such as Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). The activation of the PPARγ/RXRα heterodimer by 2,4-DTBP leads to increased adipogenesis in human mesenchymal stem cells.[8][9]

References

- 1. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 5. researchgate.net [researchgate.net]

- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs [mdpi.com]

- 7. 2, 4-di-tert-butylphenol preparation method (2018) | Guo Jiaoyang [scispace.com]

- 8. 2,4-Di-tert-butylphenol Induces Adipogenesis in Human Mesenchymal Stem Cells by Activating Retinoid X Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4,7-di(thiophen-2-yl)benzo[c]thiadiazole (DTBT)

An In-depth Technical Guide to the Chemical Structure and Synthesis of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (DTBT)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and prominent synthesis pathways of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole, a key building block in the field of organic electronics. This document details the molecule's properties, experimental protocols for its synthesis, and visual representations of the synthetic routes.

Chemical Structure and Properties

4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole (this compound) is a donor-acceptor-donor (D-A-D) type molecule. The central electron-accepting benzo[c][1][2][3]thiadiazole unit is flanked by two electron-donating thiophene rings. This architecture bestows upon the molecule valuable electronic and photophysical properties, making it a subject of significant interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The key structural and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole | [2] |

| Molecular Formula | C₁₄H₈N₂S₃ | [1][2] |

| Molecular Weight | 300.42 g/mol | [1] |

| CAS Number | 165190-76-1 | [1] |

| Appearance | Orange to yellow or yellow-brown crystalline solid | [1][4] |

| Melting Point | 117-120 °C | [3] |

| Decomposition Temperature | ~320-325 °C | [4] |

| Solubility | Soluble in common organic solvents like Chloroform (CHCl₃) and Tetrahydrofuran (THF) | [3][4] |

Synthesis Pathways

The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, which offer high efficiency and good functional group tolerance. The two primary methods employed are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of this compound. It involves the reaction of 4,7-dibromo-2,1,3-benzothiadiazole with a thiophene-based boronic acid derivative in the presence of a palladium catalyst and a base. This method is often preferred due to the commercial availability and relative stability of the boronic acid reagents.

References

An In-depth Technical Guide to the Electron Affinity and Ionization Potential of Dithieno[3,2-b:2',3'-d]thiophene (DTBT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithieno[3,2-b:2',3'-d]thiophene (DTBT) is a fused heterocyclic aromatic compound that has garnered significant attention in the field of organic electronics.[1][2][3] Its planar structure, high charge mobility, and tunable electronic properties make it a promising building block for a variety of applications, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[1][2][3] A fundamental understanding of the electronic properties of this compound, particularly its ionization potential and electron affinity, is crucial for the design and optimization of these organic electronic devices. This guide provides a comprehensive overview of the experimental and computational methods used to determine these key parameters for this compound and its derivatives.

Core Concepts: Ionization Potential and Electron Affinity

The ionization potential (IP) , also referred to as ionization energy, is the minimum energy required to remove an electron from a neutral atom or molecule in its gaseous state. In the context of organic semiconductors, the IP is often equated to the energy of the Highest Occupied Molecular Orbital (HOMO). A lower IP indicates that the material can be more easily oxidized, making it a better hole-transporting (p-type) material.

The electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion. For organic semiconductors, the EA is related to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A higher EA suggests that the material can readily accept an electron, making it a better electron-transporting (n-type) material.

Quantitative Data Summary

| Compound | Method | Ionization Potential (eV) | Electron Affinity (eV) | Reference |

| Dithieno[3,2-b:2',3'-d]thiophene (this compound) | DFT (B3LYP/6-31G(d)) | 5.85 (HOMO) | 0.72 (LUMO) | [4] |

| EtH-T-DI-DTT (a this compound derivative) | Cyclic Voltammetry | 5.5 | 3.3 | [5] |

Note: HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are often used as theoretical approximations for ionization potential and electron affinity, respectively.

Experimental and Computational Methodologies

The determination of ionization potential and electron affinity relies on a combination of experimental techniques and computational modeling.

Experimental Protocol: Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electrochemical technique to investigate the redox properties of molecules and to estimate their HOMO and LUMO energy levels.

1. Preparation of the Electrolyte Solution:

-

A supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is dissolved in an anhydrous, deoxygenated solvent such as acetonitrile or dichloromethane.

2. Preparation of the Analyte Solution:

-

A small, known concentration (typically 1-10 mM) of the this compound compound is dissolved in the electrolyte solution.

3. Electrochemical Cell Setup:

-

A three-electrode system is employed:

-

Working Electrode: A glassy carbon or platinum electrode.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire or foil.

-

4. Measurement Procedure:

-

The electrochemical cell is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the starting potential.

-

The resulting current is measured as a function of the applied potential, generating a cyclic voltammogram.

5. Data Analysis:

-

The onset oxidation potential (Eox) and onset reduction potential (Ered) are determined from the voltammogram.

-

The HOMO and LUMO energy levels are then estimated using the following empirical formulas, often with ferrocene/ferrocenium (Fc/Fc⁺) as an internal standard (with a known HOMO level of approximately -4.8 eV relative to vacuum):

-

HOMO (eV) = -[Eox - E1/2(Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E1/2(Fc/Fc⁺) + 4.8]

-

Computational Protocol: Density Functional Theory (DFT)

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules.

1. Molecular Geometry Optimization:

-

The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).[4]

2. Single-Point Energy Calculation:

-

Once the geometry is optimized, a single-point energy calculation is performed to determine the energies of the molecular orbitals.

3. Determination of Ionization Potential and Electron Affinity:

-

Koopmans' Theorem Approximation: The ionization potential can be approximated as the negative of the HOMO energy (-EHOMO), and the electron affinity can be approximated as the negative of the LUMO energy (-ELUMO).

-

ΔSCF Method: A more accurate method involves calculating the total energy of the neutral molecule (EN), the cation (EN-1), and the anion (EN+1). The ionization potential and electron affinity are then calculated as:

-

IP = EN-1 - EN

-

EA = EN - EN+1

-

Visualizations

The following diagrams illustrate the logical workflow for the characterization of organic semiconductor materials like this compound.

References

- 1. Dithieno[3,2- b :2′,3′- d ]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecula ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05768A [pubs.rsc.org]

- 2. [PDF] Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry | Semantic Scholar [semanticscholar.org]

- 3. Dithieno[3,2-b:2′,3′-d]thiophene (DTT): an emerging heterocyclic building block for future organic electronic materials & functional supramolecular chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Introducing a new 7-ring fused diindenone-dithieno[3,2-b:2',3'-d]thiophene unit as a promising component for organic semiconductor materials - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Dithieno[3,2-b:2',3'-d]thiophene (DTBT) in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dithieno[3,2-b:2',3'-d]thiophene (DTBT) is a rigid, planar, sulfur-rich heterocyclic compound that serves as a valuable building block in the field of organic electronics. Its unique electronic properties make it a compound of interest for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). However, the practical application and solution-phase processing of the unsubstituted this compound core are significantly hampered by its characteristically low solubility in common organic solvents. This technical guide summarizes the available qualitative solubility information for this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing.

Qualitative Solubility Profile of Unsubstituted this compound

The planarity of the this compound molecule promotes strong intermolecular π-π stacking, leading to a stable crystal lattice and, consequently, very limited solubility in most common organic solvents. This behavior is a known challenge for the solution-based fabrication of electronic devices using the parent this compound molecule. The introduction of flexible or bulky side chains, such as alkyl groups, onto the this compound backbone is a common and effective strategy to disrupt this intermolecular packing and significantly enhance solubility.

The following table summarizes the expected qualitative solubility of unsubstituted this compound based on inferences from synthetic procedures and studies on related compounds.

| Solvent Class | Solvent Examples | Expected Qualitative Solubility | Remarks |

| Non-polar Aprotic | Hexanes, Cyclohexane, Toluene | Very Low to Insoluble | These solvents are generally poor solvents for rigid, fused aromatic systems like this compound. Toluene may show slightly better performance at elevated temperatures. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Very Low to Sparingly Soluble | While these solvents are often used in the synthesis and purification of this compound derivatives, the unsubstituted core remains poorly soluble. DMF is mentioned as a solvent for the synthesis of some this compound derivatives, suggesting some degree of solubility, likely enhanced by heating. |

| Polar Protic | Methanol, Ethanol, Water | Insoluble | These solvents are generally unsuitable for dissolving non-polar, hydrophobic compounds like this compound and are often used to precipitate them from reaction mixtures. |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard procedure based on the shake-flask method for determining the solubility of a solid organic compound like this compound in a given solvent. This method involves creating a saturated solution and then determining the concentration of the solute.

3.1 Materials and Equipment

-

Dithieno[3,2-b:2',3'-d]thiophene (this compound) solid

-

Solvent of interest (analytical grade or higher)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Analytical balance

3.2 Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound solid to a series of vials, each containing a known volume of the solvent to be tested. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate with controlled temperature (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microcrystals.

-

-

Analysis:

-

Quantitatively dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound. A pre-established calibration curve of this compound in the specific solvent is required for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

3.3 Considerations for Poorly Soluble Compounds

-

For compounds with very low solubility, a highly sensitive analytical technique is required.

-

The purity of the this compound sample is critical, as impurities can affect solubility measurements.

-

Ensure that the system has truly reached equilibrium, which may take longer for poorly soluble compounds.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a solid organic compound.

Caption: A logical workflow for the experimental determination of solid compound solubility.

Unveiling the Photophysical Landscape of DTBT Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithienylbenzothiadiazole (DTBT) and its derivatives have emerged as a significant class of organic fluorophores, garnering considerable interest for their versatile photophysical properties and potential applications in diverse fields, including organic electronics, bioimaging, and sensing.[1][2] The core structure, consisting of a central electron-accepting benzothiadiazole unit flanked by two electron-donating thiophene rings, forms a classic donor-acceptor-donor (D-A-D) architecture. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, which is a key determinant of their unique optical and electronic characteristics. This technical guide provides an in-depth exploration of the photophysical properties of this compound derivatives, detailing experimental protocols for their characterization and presenting key data for comparative analysis.

Core Photophysical Properties of this compound Derivatives

The photophysical properties of this compound derivatives are intricately linked to their molecular structure. Modifications to the thiophene rings or the benzothiadiazole core can significantly influence their absorption and emission spectra, fluorescence quantum yields, and lifetimes.

Absorption and Emission Characteristics

This compound derivatives typically exhibit broad absorption bands in the visible region of the electromagnetic spectrum, a characteristic attributed to the ICT from the thiophene donors to the benzothiadiazole acceptor.[3] The position of the maximum absorption wavelength (λabs) is sensitive to the electronic nature of substituents on the thiophene rings and the polarity of the surrounding solvent (solvatochromism). Similarly, their fluorescence emission is characterized by a large Stokes shift, which is the difference between the absorption and emission maxima. This significant shift is advantageous in fluorescence-based applications as it minimizes self-absorption and enhances detection sensitivity.

Quantum Yield and Fluorescence Lifetime

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter for assessing the brightness of a fluorophore. This compound derivatives have been reported to exhibit a wide range of quantum yields, from moderate to very high, depending on their chemical structure and environment.[4][5] The fluorescence lifetime (τF), the average time a molecule remains in its excited state before returning to the ground state via fluorescence, is another crucial parameter, particularly for applications in time-resolved fluorescence spectroscopy and microscopy.

Data Presentation: Photophysical Properties of Selected this compound Derivatives

The following table summarizes the key photophysical properties of the parent this compound molecule and some of its derivatives, providing a comparative overview of their performance in different solvent environments.

| Derivative | Solvent | λabs (nm) | λem (nm) | ΦF | τF (ns) | Reference |

| This compound | Hexane | 445 | 530 | 0.58 | 1.08 | [6] |

| THF | 452 | 575 | 0.73 | 2.00 | [6] | |

| Chloroform | 445 | - | - | - | [7] | |

| TMS-DTBT | Hexane | 468 | 558 | 0.95 | 5.30 | [6] |

| THF | 474 | 590 | 0.89 | 4.40 | [6] | |

| (PyH-btd)2(ZnCl4) | - | - | - | - | µs range | [8] |

| [Cu2Cl2(Py-btd)2{PPO}2]·2C7H8 | - | - | - | - | µs range | [8] |

| Phenanthroimidazolyl-benzothiadiazoles | Toluene | 414 | 537 | 0.79 | - | [5] |

| Crystalline State | - | 526 | 0.60 | - | [5] |

Note: λabs = Maximum Absorption Wavelength, λem = Maximum Emission Wavelength, ΦF = Fluorescence Quantum Yield, τF = Fluorescence Lifetime. TMS-DTBT refers to 4,7-bis(5-(trimethylsilyl)thiophen-2-yl)benzothiadiazole. (PyH-btd) refers to a pyridyl-substituted benzothiadiazole derivative. Data is presented as reported in the cited literature; direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Accurate and reproducible characterization of the photophysical properties of this compound derivatives is paramount for their development and application. This section outlines the detailed methodologies for key experiments.

Synthesis of 4,7-di(thiophen-2-yl)benzo[c][3][9][10]thiadiazole (this compound)

The synthesis of the core this compound structure is typically achieved through a Suzuki-Miyaura cross-coupling reaction.[9]

Materials:

-

Thiophen-2-ylboronic acid

-

Potassium phosphate (K3PO4) or another suitable base

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4][1] or a custom palladium/tri(1-adamantyl)phosphine catalyst[9]

-

Anhydrous and degassed solvents (e.g., Tetrahydrofuran (THF), toluene, ethanol)[6]

Procedure:

-

In a reaction flask maintained under an inert atmosphere (e.g., argon), dissolve 4,7-dibromobenzo[c][3][9][10]thiadiazole and thiophen-2-ylboronic acid in the chosen solvent system (e.g., a mixture of toluene and ethanol).[6]

-

Add an aqueous solution of the base (e.g., 2 M sodium carbonate).[6]

-

Purge the mixture with the inert gas for a period (e.g., 20 minutes) to remove any dissolved oxygen.[1]

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to reflux and stir for the required reaction time (e.g., 45 hours), monitoring the reaction progress by a suitable technique like thin-layer chromatography (TLC).[6]

-

After the reaction is complete, cool the mixture to room temperature and perform an aqueous workup. Extract the product into an organic solvent (e.g., ethyl acetate or CH2Cl2).[1][9]

-

Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO4), filter, and concentrate the solvent under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel to obtain the pure this compound as a solid.[9]

Measurement of Fluorescence Quantum Yield (ΦF)

The fluorescence quantum yield can be determined using either a relative or an absolute method.

1. Relative Method (Comparative Method):

This method involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[11]

Materials and Equipment:

-

Fluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Solution of the this compound derivative of interest

-

Solution of a standard fluorophore with a known quantum yield (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)[6]

Procedure:

-

Prepare a series of dilute solutions of both the this compound derivative and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

-

Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrumental settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the this compound derivative using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

where:

-

ΦF is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

2. Absolute Method (Using an Integrating Sphere):

This method directly measures the number of photons emitted versus the number of photons absorbed, providing an absolute quantum yield value without the need for a reference standard.[12][13]

Materials and Equipment:

-

Fluorometer equipped with an integrating sphere

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Solution of the this compound derivative

Procedure:

-

Place a cuvette containing the solvent (blank) inside the integrating sphere and measure the scattering signal (La) at the chosen excitation wavelength.

-

Replace the blank with the cuvette containing the this compound derivative solution and measure the scattering (Lc) and emission (Ec) signals.

-

The quantum yield is then calculated using the instrument's software, which typically uses a formula equivalent to:

ΦF = Ec / (La - Lc)

Measurement of Fluorescence Lifetime (τF)

Time-resolved fluorescence spectroscopy is used to measure the fluorescence lifetime. Time-Correlated Single Photon Counting (TCSPC) is a common and highly sensitive technique for this purpose.[14]

Equipment:

-

Pulsed light source (e.g., picosecond laser or LED)

-

Sample holder

-

Monochromator

-

Fast photodetector (e.g., photomultiplier tube - PMT)

-

TCSPC electronics

Procedure:

-

The sample is excited by a short pulse of light from the source.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is then fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s). The overall time resolution of the instrument is determined by factors such as the pulse width of the laser and the response time of the detector.[15]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows in the study of this compound derivatives.

Caption: Workflow for the synthesis of the this compound core structure.

Caption: General workflow for photophysical characterization.

Applications in Research and Drug Development

The favorable photophysical properties of this compound derivatives make them promising candidates for a range of applications. Their high quantum yields and large Stokes shifts are particularly advantageous for use as fluorescent probes in bioimaging.[2][11] By functionalizing the this compound core with specific recognition moieties, probes can be designed for the selective detection of various biomolecules and ions.[11] Furthermore, the sensitivity of their emission to the local environment can be exploited for developing sensors that report on changes in polarity, viscosity, or the presence of specific analytes. In drug development, fluorescent derivatives can be used to label and track drug molecules, elucidating their uptake, distribution, and mechanism of action within cells and tissues.[2]

Conclusion

This compound derivatives represent a versatile and highly tunable class of organic fluorophores. A thorough understanding of their photophysical properties, guided by systematic characterization using the experimental protocols outlined in this guide, is essential for harnessing their full potential. The provided data and workflows serve as a valuable resource for researchers and scientists working to design and implement novel this compound-based tools for a wide array of applications, from advanced materials to cutting-edge biomedical research.

References

- 1. mdpi.com [mdpi.com]

- 2. Development of background-free tame fluorescent probes for intracellular live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]

- 6. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties | MDPI [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. mdpi.com [mdpi.com]

- 9. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 10. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reaction-based small-molecule fluorescent probes for chemoselective bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jascoinc.com [jascoinc.com]

- 13. Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector | NIST [nist.gov]

- 14. ias.ac.in [ias.ac.in]

- 15. chemistry.montana.edu [chemistry.montana.edu]

An In-depth Technical Guide to the Thermal Stability and Degradation of DTBT Polymers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and degradation pathways of dithienylbenzothiadiazole (DTBT)-based polymers. This compound-containing polymers are a significant class of donor-acceptor conjugated polymers utilized in a wide array of organic electronic applications, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors. Their performance and long-term operational stability are intrinsically linked to their ability to withstand thermal stress. This document consolidates key quantitative data, outlines detailed experimental protocols for thermal analysis, and visualizes potential degradation workflows and mechanisms.

Core Concepts in Thermal Stability of this compound Polymers

The thermal stability of this compound polymers is a critical parameter that dictates their processing window and operational lifetime. High thermal stability is desirable to prevent decomposition or morphological changes at elevated temperatures encountered during device fabrication and operation. The primary techniques used to evaluate thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The key parameter derived from TGA is the decomposition temperature (Td), typically reported as the temperature at which 5% weight loss occurs. This indicates the onset of thermal degradation.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm). The glass transition temperature is particularly important for amorphous or semi-crystalline polymers, as it represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition can significantly impact the morphological stability of thin films in devices.

Quantitative Thermal Stability Data for this compound-Based Polymers

The thermal properties of this compound polymers are highly dependent on the specific chemical structure, including the donor co-monomer, the nature and length of the alkyl side chains, and the overall molecular weight. The following table summarizes the thermal stability data for a selection of this compound-based polymers reported in the literature.

| Polymer Name/Acronym | Donor Co-monomer | Side Chains | Td (°C) at 5% weight loss | Tg (°C) | Reference |

| PFthis compound | 9,9-dioctylfluorene | Dioctyl | > 450 | Not Reported | [1] |

| PDTSDTBTDI-DMO | Dithienosilole (DTS) | 3,7-dimethyloctyl (on BTDI) | 357 | Not Reported | [2][3] |

| PDTSDTBTDI-8 | Dithienosilole (DTS) | n-octyl (on BTDI) | 394 | Not Reported | [2][3] |

| PBDTI-OD | Benzodithiophene (BDT) | 2-octyldodecyl (on isoindigo) | > 380 | Not Reported | [4] |

| PBDTI-DT | Benzodithiophene (BDT) | 2-decyltetradecyl (on isoindigo) | > 380 | Not Reported | [4] |

| PTI-DT | Thiophene | 2-decyltetradecyl (on isoindigo) | > 380 | Not Reported | [4] |

| PFO-DBT | 9,9-dioctylfluorene | Dioctyl | Not Reported | ~135 | [5] |

Note: The reported values can vary based on the specific synthesis method, molecular weight, and experimental conditions.

Experimental Protocols for Thermal Analysis

Detailed and consistent experimental procedures are crucial for obtaining reliable and comparable thermal analysis data. Below are generalized, best-practice protocols for TGA and DSC analysis of this compound polymers, based on common practices in the cited literature.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature (Td) of the this compound polymer.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Ensure the polymer sample is dry and free of residual solvent by drying under high vacuum for at least 12 hours.

-

Sample Loading: Place 3-5 mg of the polymer sample into a clean platinum or alumina TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (typically nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30-50 °C.

-

Ramp the temperature from the starting temperature to 800-900 °C at a constant heating rate of 10 °C/min.

-

Maintain the inert gas flow throughout the experiment.

-

-

Data Analysis:

-

Plot the sample weight percentage as a function of temperature.

-

Determine the onset of decomposition, typically reported as the temperature at which 5% weight loss occurs (Td).

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of the this compound polymer.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

Sample Preparation: Ensure the polymer sample is dry and free of residual solvent.

-

Sample Loading: Accurately weigh 3-5 mg of the polymer sample into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program (Heat-Cool-Heat Cycle):

-

First Heating Scan: Equilibrate at a low temperature (e.g., -50 °C to 25 °C). Heat the sample to a temperature above the expected Tg but below the decomposition temperature (e.g., 250-300 °C) at a heating rate of 10 °C/min. This scan is to erase the thermal history of the polymer.

-

Cooling Scan: Cool the sample from the high temperature back to the starting low temperature at a controlled rate, typically 10 °C/min.

-

Second Heating Scan: Reheat the sample from the low temperature to the high temperature at the same heating rate of 10 °C/min.

-

-

Data Analysis:

-

Analyze the data from the second heating scan to determine the glass transition temperature (Tg). The Tg is observed as a step-like change in the heat flow curve.

-

Identify any endothermic peaks (melting, Tm) or exothermic peaks (crystallization, Tc) present in the thermogram.

-

Visualization of Experimental Workflows and Degradation Pathways

The following diagrams, created using the DOT language, visualize the experimental workflows for thermal analysis and a proposed logical pathway for investigating polymer degradation.

Thermal Degradation Pathways of this compound Polymers

The thermal degradation of complex conjugated polymers like those containing this compound is a multi-step process. While a definitive, universally applicable mechanism is challenging to propose due to structural variations, a logical degradation pathway can be inferred from the known chemistry of the constituent moieties and general principles of polymer degradation. The degradation is expected to initiate at the weakest bonds in the polymer structure.

Key Degradation Steps:

-

Side-Chain Scission: The aliphatic side chains, crucial for solubility, are often the first to undergo thermal cleavage. This initial weight loss may occur at lower temperatures, depending on the length and branching of the alkyl groups.

-

Backbone Fragmentation: At higher temperatures, the conjugated backbone begins to break down. The ether linkages (if present in the side chains or backbone), the C-S bonds in the thiophene rings, and the bonds within the benzothiadiazole unit are potential sites for scission.

-

Heterocycle Ring Opening: The benzothiadiazole and thiophene rings can undergo ring-opening reactions, leading to the evolution of smaller volatile fragments.

-

Char Formation: At very high temperatures, the remaining aromatic structures can undergo further condensation and graphitization, forming a carbonaceous char.

To elucidate the specific degradation products and pathways, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) and Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) are invaluable. These techniques allow for the real-time identification of volatile compounds evolved during thermal decomposition.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and degradation of this compound-based polymers. The presented quantitative data offers a comparative basis for material selection, while the detailed experimental protocols serve as a practical guide for researchers. The visualized workflows and degradation pathways offer a conceptual framework for understanding and investigating the thermal behavior of these important materials. Further research utilizing advanced analytical techniques like TGA-MS and Py-GC/MS is essential to fully elucidate the complex degradation mechanisms for specific this compound polymer architectures, which will in turn enable the design of more robust and stable materials for next-generation organic electronic devices.

References

- 1. Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glass transition temperature (Tg) of PFO-DBT [scholarsphere.psu.edu]

Charge Transport in DTBT-Based Semiconductors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dithienobenzothiadiazole (DTBT) and its derivatives have emerged as a significant class of organic semiconductors, demonstrating excellent charge transport characteristics that make them promising candidates for a range of electronic applications, including organic field-effect transistors (OFETs) and organic photovoltaics. This technical guide provides a comprehensive overview of the charge transport properties of this compound-based materials, detailing key performance metrics, experimental methodologies for their characterization, and the critical relationships between molecular structure, material processing, and device performance.

Core Concepts in Charge Transport of this compound Semiconductors

The charge transport in this compound-based semiconductors is fundamentally governed by the interplay of molecular structure, solid-state packing, and thin-film morphology. The fused this compound core provides a rigid and planar backbone, facilitating efficient π-orbital overlap, which is essential for charge carrier delocalization and transport. The performance of these materials in electronic devices is primarily evaluated by several key parameters:

-

Charge Carrier Mobility (μ): A measure of how quickly charge carriers (holes or electrons) move through the material under the influence of an electric field. High mobility is crucial for fast-switching transistors and efficient charge extraction in solar cells.

-

On/Off Current Ratio (Ion/Ioff): The ratio of the drain current in the "on" state to the "off" state of a transistor. A high on/off ratio is essential for low power consumption and to distinguish between the two logical states in digital circuits.[1]

-

Threshold Voltage (Vth): The gate voltage required to turn on the transistor. A low threshold voltage is desirable for low-power operation.

-

Contact Resistance (Rc): The resistance at the interface between the semiconductor and the source/drain electrodes. Low contact resistance is critical for achieving high device performance, especially in short-channel transistors.[2]

Quantitative Performance Metrics

The charge transport properties of various this compound-based semiconductors have been extensively studied. The following table summarizes key performance parameters reported for different derivatives, highlighting the impact of molecular design and fabrication techniques.

| Semiconductor | Deposition Method | Mobility (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) | Contact Resistance (MΩ·cm) |

| C7-BTBT-C7 | Solution Shearing | 1.42 ± 0.45[3] | - | - | - |

| Ph-BTBT-10 | Vacuum Deposition | up to 14.0 | - | -8 to -18 | - |

| OEG-BTBT | Physical Vapor Deposition | Low[4] | Low[4] | High[4] | - |

| C8-BTBT (doped) | Solution Processed | > 13[5][6] | - | - | - |

| Doped Bottom-Contact OFET | - | 0.013 | - | -0.22 to -3.1[2] | 0.3 to 138.8[2] |

| Compound 1 (BTBT derivative) | Solution Shearing | ~0.030[7] | > 106[7] | - | - |

Experimental Protocols

The fabrication and characterization of this compound-based semiconductor devices involve a series of precise steps. The following sections detail the common experimental methodologies.

Organic Field-Effect Transistor (OFET) Fabrication

A common device architecture for evaluating the performance of this compound-based semiconductors is the bottom-gate, top-contact (BGTC) OFET.[8] A general fabrication process is as follows:

-

Substrate Preparation: A heavily doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer is typically used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is thoroughly cleaned using a sequence of solvents in an ultrasonic bath (e.g., deionized water, acetone, and isopropanol).[9]

-

Surface Treatment: To improve the quality of the semiconductor film, the dielectric surface is often treated with a self-assembled monolayer (SAM), such as phenyltrichlorosilane (PTCS), to create a hydrophobic surface that promotes the desired molecular packing.[9]

-

Semiconductor Deposition: The this compound-based semiconductor is deposited onto the substrate. For solution-processable derivatives, techniques like spin coating or solution shearing are employed.[8][10]

-

Source/Drain Electrode Deposition: Source and drain electrodes (e.g., gold) are then deposited on top of the semiconductor layer through a shadow mask using thermal evaporation.

-

Annealing: A post-deposition annealing step is often performed to improve the crystallinity of the semiconductor film and reduce solvent residues.[7]

Solution-Shearing Deposition

Solution-shearing is a widely used technique for depositing highly crystalline and aligned thin films of organic semiconductors, leading to enhanced charge transport properties.[9]

-

Solution Preparation: A solution of the this compound-based semiconductor is prepared in a suitable organic solvent (e.g., chlorobenzene) at a specific concentration. Blends with a polymer binder like polystyrene (PS) can be used to improve film homogeneity.[3][11]

-

Deposition Process: The substrate is placed on a heated stage. A small volume of the semiconductor solution is dispensed near a shearing blade. The blade is then moved across the substrate at a constant speed, leaving behind a thin, uniform film as the solvent evaporates.[3][12]

-

Process Parameters: Key parameters that influence the film morphology and device performance include the shearing speed, substrate temperature, and solution concentration.[3][7][12]

Electrical Characterization

The electrical performance of the fabricated OFETs is characterized to extract the key parameters mentioned earlier.

-

Measurement Setup: The measurements are typically performed using a semiconductor parameter analyzer connected to a probe station.[8]

-

Transfer Characteristics: The drain current (ID) is measured as a function of the gate voltage (VG) at a constant drain-source voltage (VDS). From this curve, the mobility in the saturation regime, on/off ratio, and threshold voltage can be extracted.[13][14]

-

Output Characteristics: The drain current (ID) is measured as a function of the drain-source voltage (VDS) at various constant gate voltages (VG). These curves provide information about the transistor's operating regions.[13][14]

-

Contact Resistance Measurement (Transfer-Line Method - TLM): To determine the contact resistance, a series of transistors with different channel lengths (L) are fabricated. The total resistance (Rtotal) is measured for each device and plotted against the channel length. The contact resistance (Rc) is then extracted by extrapolating the linear fit of the data to a channel length of zero.[15][16][17][18]

Visualizing Key Relationships and Processes

The following diagrams, generated using the DOT language, illustrate the fundamental molecular structure, a typical experimental workflow, and the key relationships governing charge transport in this compound-based semiconductors.

References

- 1. electronics.stackexchange.com [electronics.stackexchange.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. From synthesis to device fabrication: elucidating the structural and electronic properties of C7-BTBT-C7 - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. ossila.com [ossila.com]

- 9. tud.qucosa.de [tud.qucosa.de]

- 10. ossila.com [ossila.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mobility anisotropy in the herringbone structure of asymmetric Ph-BTBT-10 in solution sheared thin film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 13. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 14. scribd.com [scribd.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. gtuttle.net [gtuttle.net]

- 17. Transfer length method - Wikipedia [en.wikipedia.org]

- 18. m.youtube.com [m.youtube.com]

Unlocking High-Performance Organic Electronics: A Technical Guide to Novel Donor-Acceptor Polymers Featuring Dithienobenzothiadiazole (DTBT)

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of next-generation organic electronic materials has identified donor-acceptor (D-A) conjugated polymers as a highly promising class of materials for applications ranging from organic solar cells (OSCs) to organic field-effect transistors (OFETs). Among the plethora of acceptor units, 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole (DTBT) has emerged as a cornerstone building block. Its strong electron-accepting nature, coupled with its ability to induce planarity in the polymer backbone, facilitates efficient intramolecular charge transfer and favorable intermolecular π-π stacking, which are critical for superior device performance. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of novel this compound-based donor-acceptor polymers, offering a comprehensive resource for researchers in the field.

Core Concepts: The Donor-Acceptor Architecture

The fundamental principle behind D-A polymers lies in the strategic arrangement of electron-rich (donor) and electron-deficient (acceptor) moieties along the polymer backbone. This architecture leads to a significant overlap between the Highest Occupied Molecular Orbital (HOMO) of the donor and the Lowest Unoccupied Molecular Orbital (LUMO) of the acceptor, resulting in a lower bandgap and enabling absorption of a broader range of the solar spectrum. The this compound unit, with its inherent electron-deficient character, serves as an excellent acceptor, and its properties can be finely tuned by pairing it with a variety of donor units.

Quantitative Data Summary

The performance of this compound-based polymers is intricately linked to the choice of the donor unit. The following tables summarize key quantitative data for a selection of notable this compound-based polymers, facilitating a comparative analysis.

Table 1: Molecular and Optoelectronic Properties of Selected this compound-Based Polymers

| Polymer Name | Donor Unit | Mn (kDa) | PDI | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |

| P(BDT-DTBT) | Benzodithiophene (BDT) | 15-30 | 1.5-2.5 | -5.2 to -5.4 | -3.5 to -3.7 | 1.7-1.9 |

| PFthis compound | Fluorene | 19-50 | 1.8-3.0 | -5.6 to -5.8 | -3.7 to -3.9 | 1.9-2.1[1] |

| PDTS-DTBT | Dithienosilole (DTS) | 10-25 | 1.6-2.2 | -5.2 to -5.3 | -3.6 to -3.7 | 1.5-1.7[2] |

| P(NDT-DTBT) | Naphthodithiophene (NDT) | 20-40 | 1.7-2.8 | -5.3 to -5.5 | -3.6 to -3.8 | 1.7-1.8 |

| PBDSe-DTBT | Benzo[2,1-b:3,4-b']diselenophene (BDSe) | ~20 | ~2.0 | -5.4 | -3.7 | 1.71 |

Table 2: Photovoltaic Performance of Selected this compound-Based Polymers in Organic Solar Cells

| Polymer Name | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| P(BDT-DTBT) | PC₇₁BM | 6.0-8.5 | 0.75-0.85 | 12-16 | 60-70 |

| PFthis compound | PC₆₁BM | 2.5-4.0 | 0.85-0.95 | 5-8 | 50-60[3] |

| PDTS-DTffBT | PC₇₁BM | 5.26 | - | - | - |

| P(NDT-DTBT) | PC₇₁BM | 4.0-6.0 | 0.80-0.90 | 8-12 | 55-65 |

| PBDSe-DTBT | PC₇₁BM | 5.6 | 0.80 | 12.3 | 57 |

| D18 | Y6 | 18.22 | 0.842 | 26.67 | 78.4[4] |

Table 3: Charge Transport Properties of Selected this compound-Based Polymers in Organic Field-Effect Transistors

| Polymer Name | Device Architecture | Hole Mobility (cm²/Vs) | On/Off Ratio |

| P(BDT-DTBT) | BGTC | 10⁻³ - 10⁻² | 10⁴ - 10⁶ |

| PFthis compound | BGTC | 10⁻⁴ - 10⁻³ | 10³ - 10⁵ |

| PzNDT-F-DPP | BGTC | 0.11 | >10⁵[5] |

(Note: PCE = Power Conversion Efficiency, Voc = Open-Circuit Voltage, Jsc = Short-Circuit Current Density, FF = Fill Factor, Mn = Number-Average Molecular Weight, PDI = Polydispersity Index, HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital, BGTC = Bottom-Gate Top-Contact. Values are approximate and can vary based on specific synthesis conditions and device fabrication protocols.)

Experimental Protocols

Detailed and reproducible experimental procedures are paramount for advancing research. This section provides methodologies for the synthesis of the this compound monomer and its subsequent polymerization, as well as for the fabrication of organic electronic devices.

Synthesis of 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (this compound-Br)

The brominated this compound monomer is a key precursor for polymerization.

Materials:

-

4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Dimethylformamide (DMF)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure:

-

Dissolve 4,7-di(thiophen-2-yl)-2,1,3-benzothiadiazole in dry chloroform or DMF in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.1 equivalents) to the solution in the dark.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract the product with chloroform.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole as a solid.

Polymerization via Suzuki Coupling: Synthesis of P(BDT-DTBT)

Suzuki coupling is a widely used, robust method for synthesizing D-A polymers.

Materials:

-

4,7-bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole (this compound-Br)

-

Benzodithiophene-bis(boronic acid pinacol ester)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Toluene

-

Aqueous potassium carbonate (K₂CO₃) solution (2 M)

-

Aliquat 336 (phase transfer catalyst)

-

Methanol, Acetone, Hexane, Chloroform for purification

Procedure:

-

In a Schlenk flask, combine equimolar amounts of this compound-Br and the BDT-bis(boronic acid pinacol ester) monomer.

-

Add the palladium catalyst (1-3 mol%) and a few drops of Aliquat 336.

-

Degas the flask with argon or nitrogen for at least 30 minutes.

-

Add degassed toluene and the 2 M K₂CO₃ solution.

-

Heat the mixture to 90-100 °C and stir vigorously under an inert atmosphere for 24-48 hours.

-

After cooling to room temperature, pour the reaction mixture into methanol to precipitate the polymer.

-

Filter the crude polymer and purify it by Soxhlet extraction with acetone, hexane, and finally chloroform to remove oligomers and catalyst residues.

-

Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum.

Organic Solar Cell (OSC) Fabrication

A typical procedure for fabricating a bulk heterojunction (BHJ) organic solar cell is as follows:

Materials:

-

Indium Tin Oxide (ITO)-coated glass substrates

-

PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)

-

This compound-based polymer

-

Fullerene derivative (e.g., PC₇₁BM) or non-fullerene acceptor

-

Chlorobenzene or other suitable organic solvent

-

Low work function metal (e.g., Calcium, Aluminum)

Procedure:

-

Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes.

-

Spin-coat a thin layer of PEDOT:PSS onto the ITO surface and anneal at 120-150 °C for 10-15 minutes in a nitrogen-filled glovebox.

-

Prepare a blend solution of the this compound-based polymer and the acceptor material (e.g., in a 1:1 to 1:3 weight ratio) in chlorobenzene.

-

Spin-coat the active layer blend onto the PEDOT:PSS layer inside the glovebox. Anneal the film at a temperature optimized for the specific polymer (typically 80-120 °C).

-

Thermally evaporate the top electrode (e.g., Ca followed by Al) under high vacuum (< 10⁻⁶ Torr).

-

Encapsulate the device to prevent degradation from air and moisture.

Organic Field-Effect Transistor (OFET) Fabrication

A common bottom-gate, top-contact (BGTC) OFET architecture is described below.

Materials:

-

Heavily doped n-type silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (gate and gate dielectric)

-

This compound-based polymer

-

Organic solvent (e.g., chlorobenzene, dichlorobenzene)

-

Gold (for source and drain electrodes)

-

Photoresist and developer for photolithography (optional, for patterned electrodes)

Procedure:

-

Clean the Si/SiO₂ substrate using the same procedure as for OSCs.

-

Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the semiconductor/dielectric interface.

-

Dissolve the this compound-based polymer in a suitable solvent.

-

Spin-coat the polymer solution onto the SiO₂ substrate to form the semiconductor layer. Anneal the film to remove residual solvent and improve morphology.

-

Thermally evaporate gold through a shadow mask to define the source and drain electrodes on top of the polymer layer.

-

Characterize the device in a probe station under an inert atmosphere.

Structure-Property Relationships and Device Performance

The judicious selection of the donor unit and the engineering of the polymer's molecular structure are critical for optimizing device performance.

-

Donor Unit: The electron-donating strength of the co-monomer directly influences the HOMO and LUMO energy levels of the resulting polymer. Stronger donors generally lead to higher HOMO levels, which can affect the open-circuit voltage (Voc) of solar cells.

-

Side-Chain Engineering: The nature and length of the alkyl side chains appended to the polymer backbone are crucial for ensuring solubility in common organic solvents, which is essential for solution-based processing. Side chains also play a significant role in determining the intermolecular packing and morphology of the thin film.

-

Fluorination: The incorporation of fluorine atoms onto the polymer backbone is a powerful strategy to lower the HOMO energy level, which can lead to higher Voc in OSCs. Fluorination can also enhance intermolecular interactions, promoting a more ordered molecular packing and improving charge carrier mobility.

Conclusion

Donor-acceptor polymers based on the this compound acceptor unit represent a versatile and high-performing class of materials for organic electronics. By carefully selecting the donor co-monomer and employing strategies such as side-chain engineering and fluorination, researchers can fine-tune the optoelectronic and charge transport properties to achieve highly efficient organic solar cells and field-effect transistors. The detailed experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for scientists and engineers working to advance the field of organic electronics and unlock the full potential of these remarkable materials.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and photovoltaic properties of dithieno[3,2-b:2′,3′-d]silole-based conjugated copolymers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. 20.210.105.67 [20.210.105.67]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, and field-effect transistor performance of naphtho[1,2-b:5,6-b′]dithiophene-based donor–acceptor copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Properties and Spectra of CAS Number 165190-76-1

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the compound identified by CAS number 165190-76-1, chemically known as 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole. This molecule, often abbreviated as DTBT or T-BTD, is a significant building block in the field of organic electronics due to its unique photophysical and semiconductor properties. Its structure features a central electron-accepting 2,1,3-benzothiadiazole core flanked by two electron-donating thiophene rings, creating a classic donor-acceptor-donor (D-A-D) architecture. This arrangement facilitates intramolecular charge transfer (ICT), which is fundamental to its applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and fluorescent probes. This guide details its physicochemical properties, spectroscopic data, synthesis protocols, and the fundamental mechanism of action related to its electronic applications.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and physicochemical properties of 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 165190-76-1 | [1][2] |

| IUPAC Name | 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole | [1] |

| Synonyms | 4,7-dithiophen-2-yl-2,1,3-benzothiadiazole, this compound, T-BTD, NSC 701994 | [1][3][4] |

| Molecular Formula | C₁₄H₈N₂S₃ | [1][5] |

| Molecular Weight | 300.42 g/mol | [4][5] |

| Appearance | Orange to red solid, often described as bright orange needle-like crystals. | [6] |

| Melting Point | 120-122 °C or 128-129 °C (values may vary based on purity and crystalline form). | [5][6] |

| Boiling Point | 482.1 ± 35.0 °C (Predicted). | [5] |

| Density | 1.437 ± 0.06 g/cm³ (Predicted). | [5] |

| Solubility | Soluble in common organic solvents such as Dimethyl sulfoxide (DMSO), Chloroform (CHCl₃), Tetrahydrofuran (THF), and Hexane.[3][7] | |

| Crystal Structure | Rhombic system, Space group: Pcab. | [7] |

Spectroscopic Data

The spectroscopic signature of this compound is crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Spectrum | Solvent | Chemical Shift (δ) in ppm | Reference(s) |

| ¹H NMR | CDCl₃ | 8.12 (d, 2H), 7.87 (s, 2H), 7.46 (d, 2H), 7.21 (m, 2H). | [6] |

Infrared (IR) Spectroscopy

| Technique | Wavenumber (ν) in cm⁻¹ | Reference(s) |

| FTIR | 3094, 3012, 1787, 1661, 1577, 1523, 1480, 1421, 1378, 1275, 1215, 1072, 1042, 920, 875, 845, 816, 689, 641, 600, 507. | [6] |

UV-Visible (UV-Vis) Spectroscopy

| Solvent | λ_max (nm) | Reference(s) |

| CHCl₃ | 445 | [5] |

Synthesis Protocols

4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole is commonly synthesized via palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for two prevalent methods are provided below.

Method 1: Suzuki-Miyaura Coupling

This method involves the reaction of a dibrominated benzothiadiazole with a thiophene boronic acid.

Reaction Scheme: 4,7-dibromo-2,1,3-benzothiadiazole + 2 x thiophene-2-ylboronic acid → 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole

Experimental Protocol:

-

Reagent Preparation: To a reaction vessel, add 4,7-dibromobenzo[c][1][5][6]thiadiazole (0.50 mmol, 1 equiv.), thiophene-2-ylboronic acid (1.50 mmol, 3 equiv.), and potassium phosphate hydrate (K₃PO₄·H₂O, 3.0 mmol, 6 equiv.).[1]

-

Solvent and Catalyst Addition: Add tetrahydrofuran (THF, 900 µL) to the mixture, followed by a THF stock solution containing the palladium catalyst, such as Pd(PAd₃) (0.25 µmol Pd).[1]

-

Reaction: Stir the reaction mixture at room temperature for 1 hour.[1]

-

Work-up and Extraction: Upon completion, dilute the mixture with ethyl acetate and extract with water. Combine the organic layers.[1]

-

Purification: Evaporate the solvent from the combined organic layers. Purify the crude product by flash chromatography to yield the final compound as an orange solid (typical yield: ~95%).[1]

Method 2: Palladium-Catalyzed Direct Arylation

This method provides a more atom-economical route by directly coupling C-H bonds of thiophene with the C-Br bonds of the benzothiadiazole core.

Reaction Scheme: 4,7-dibromobenzo[c][1][5][6]thiadiazole + excess thiophene → 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole

Experimental Protocol:

-

Reagent Preparation: In a two-neck round-bottom flask, place 4,7-dibromobenzo[c][1][5][6]thiadiazole (0.24 mmol) and dissolve in 20 mL of dimethylformamide (DMF). Add an excess of thiophene (4.76 mmol, 20 equiv.).[6]

-

Degassing: Purge the mixture with nitrogen gas for 15 minutes.[6]

-

Catalyst and Reagent Addition: Add palladium(II) acetate (Pd(OAc)₂, 0.12 mmol), pivalic acid (0.36 mmol), and potassium carbonate (K₂CO₃, 1.2 mmol).[6]

-

Reaction: Stir and heat the reaction mixture to 80 °C under a nitrogen atmosphere for 24 hours.[6]

-

Work-up and Extraction: After cooling to room temperature, dilute the mixture with chloroform and remove insoluble species by vacuum filtration. Wash the filtrate with distilled water and brine, then dry over anhydrous Na₂SO₄.[6]

-

Purification: Evaporate the solvent. Purify the crude orange product by column chromatography using 2% ethyl acetate/hexane as the eluent. Recrystallization from hexane yields bright orange needle-like crystals.[6]

Mechanism of Action and Applications

The functionality of 4,7-bis(thiophen-2-yl)-2,1,3-benzothiadiazole is rooted in its D-A-D molecular architecture.

Caption: Intramolecular Charge Transfer (ICT) mechanism in this compound.

Upon absorption of light, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the electron-donating thiophene units, to the lowest unoccupied molecular orbital (LUMO), which is centered on the electron-accepting benzothiadiazole core.[8] This photoinduced intramolecular charge transfer (ICT) is responsible for the compound's strong absorption in the visible spectrum and its fluorescent properties.

This D-A-D structure and resulting ICT give rise to its primary applications:

-

Organic Photovoltaics (OPVs): It is a critical monomer for synthesizing low bandgap conjugated polymers (e.g., PCthis compound) that serve as the active layer in solar cells.[5]

-

Organic Light-Emitting Diodes (OLEDs): Its fluorescence makes it suitable for use as an emitter or host material in OLED devices.[3]

-

Fluorescent Probes: The sensitivity of its fluorescence to the local environment (solvatochromism) allows it to be used in chemical sensing applications.[3]

Experimental and Synthesis Workflows

The following diagrams illustrate the logical flow of the synthesis protocols.

Caption: Workflow for Suzuki-Miyaura Coupling Synthesis.

Caption: Workflow for Direct Arylation Synthesis.

References

- 1. 4,7-Bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. 4,7-Di(thiophen-2-yl)benzo(c)(1,2,5)thiadiazole | C14H8N2S3 | CID 396294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Modeling of Dithienobenzothiadiazole (DTBT) Electronic Structure

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Dithienobenzothiadiazole (DTBT) is a prominent electron-deficient building block, or acceptor unit, extensively utilized in the design of high-performance π-conjugated polymers for organic electronics.[1] Its unique donor-acceptor-donor (D-A-D) architecture, where the electron-accepting benzothiadiazole (BT) core is fused with two electron-donating thiophene rings, gives rise to notable electronic and optical properties.[2] These properties, including tunable energy levels and strong intramolecular charge transfer (ICT) characteristics, make this compound-based materials highly suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1][3]

Theoretical modeling, particularly using Density Functional Theory (DFT), is an indispensable tool for predicting and understanding the electronic structure of this compound and its derivatives.[4][5] By simulating molecular orbitals and energy levels, researchers can rationally design novel materials with optimized properties for specific applications, accelerating the material discovery process. This guide provides an in-depth overview of the theoretical models, computational workflows, and experimental validation methods used to investigate the electronic structure of this compound.

Fundamentals of Theoretical Modeling

The electronic properties of molecules like this compound are governed by the arrangement of their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6][7]

-

HOMO (Highest Occupied Molecular Orbital): The outermost orbital containing electrons. Its energy level correlates with the molecule's ability to donate an electron (ionization potential). In organic semiconductors, the HOMO level is analogous to the valence band maximum in inorganic semiconductors.[2][7]

-

LUMO (Lowest Unoccupied Molecular Orbital): The lowest-energy orbital that is devoid of electrons. Its energy level relates to the molecule's ability to accept an electron (electron affinity). The LUMO level is analogous to the conduction band minimum.[2][7]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels. This gap is a critical parameter that determines the molecule's electronic and optical properties, including its absorption spectrum and the energy of its lowest electronic excitation.[6][7]

Density Functional Theory (DFT) is the most common computational method for investigating the electronic structure of this compound.[4] DFT calculates the total energy of a system based on its electron density, offering a balance of accuracy and computational cost that is well-suited for molecules of this size.[4][8] Calculations are typically performed using specific combinations of exchange-correlation functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d)).[2]

Computational Workflow for Electronic Structure Analysis

The theoretical investigation of this compound's electronic structure follows a standardized computational workflow. This process begins with defining the molecular geometry and culminates in the analysis of its electronic properties.

Caption: Standard workflow for DFT calculations of this compound.

Calculated Electronic Properties of this compound and Derivatives

Theoretical calculations provide quantitative data on the frontier orbital energies. These values are highly dependent on the chosen functional and basis set. Below is a summary of calculated electronic properties for this compound and related structures from various studies.

| Molecule/Polymer | Computational Method | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Source |

| PTBTT | DFT | -5.68 | -3.91 | 1.77 | [9] |

| PHTBTHT | DFT | -5.71 | -3.72 | 1.99 | [9] |

| PFBTF | DFT | -5.61 | -4.04 | 1.57 | [9] |

| PTTBTTT | DFT | -5.51 | -3.71 | 1.80 | [9] |

| Bare BBT Ring | B3LYP/cc-pVTZ | - | ~ -3.70 to -4.11 | - | [10] |

| BT Derivatives | B3LYP/cc-pVTZ | - | ~ -2.56 to -3.41 | - | [10] |

Analysis of Electronic Structure: DFT calculations consistently show that for the this compound core, the HOMO electron density is primarily located on the electron-donating thiophene rings and the phenyl ring.[2] Conversely, the LUMO density is almost entirely localized on the electron-accepting benzothiadiazole moiety.[2] This spatial separation of the frontier orbitals confirms the strong intramolecular charge-transfer (ICT) nature of the this compound molecule, which is fundamental to its application in organic electronics.[2]

Experimental Protocols for Validation

Theoretical predictions must be validated by experimental data. Cyclic Voltammetry (CV) is a key electrochemical technique used to experimentally estimate the HOMO and LUMO energy levels of molecules.

Protocol: Determination of HOMO/LUMO by Cyclic Voltammetry

This protocol provides a general methodology for estimating the FMO energy levels of a this compound derivative using CV.

-

Preparation:

-

Dissolve the synthesized this compound compound in a suitable, dry organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Assemble a three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon or platinum disk.

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

Purge the solution with an inert gas (e.g., argon, nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

-

Calibration:

-

Record the cyclic voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions. The Fc/Fc⁺ couple is used as an internal standard, with a known absolute energy level of -4.8 eV relative to the vacuum level.

-

-

Measurement:

-

Scan the potential to measure the oxidation and reduction potentials of the this compound compound.

-